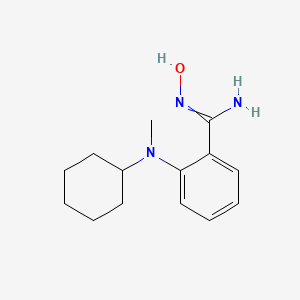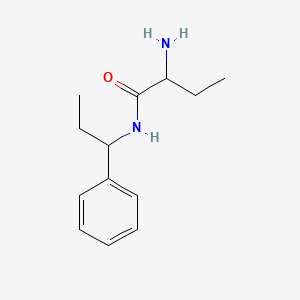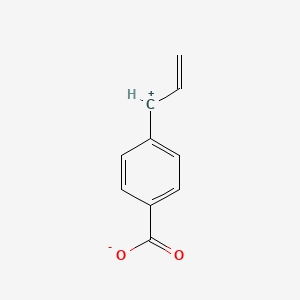![molecular formula C6H2ClIN2OS B13655428 5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B13655428.png)
5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a unique combination of chlorine and iodine atoms attached to an isothiazolo-pyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and halogenated pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Organic Synthesis: The compound is used as a building block for constructing more complex heterocyclic systems.
Biological Studies: Researchers use it to study the interactions of halogenated heterocycles with biological targets.
Material Science: It can be incorporated into materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-4-bromoisothiazolo[5,4-c]pyridin-3(2H)-one
- 5-Chloro-4-fluoroisothiazolo[5,4-c]pyridin-3(2H)-one
- 5-Chloro-4-methylisothiazolo[5,4-c]pyridin-3(2H)-one
Uniqueness
5-Chloro-4-iodoisothiazolo[5,4-c]pyridin-3(2H)-one is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold for drug discovery and development.
Propriétés
Formule moléculaire |
C6H2ClIN2OS |
|---|---|
Poids moléculaire |
312.52 g/mol |
Nom IUPAC |
5-chloro-4-iodo-[1,2]thiazolo[5,4-c]pyridin-3-one |
InChI |
InChI=1S/C6H2ClIN2OS/c7-5-4(8)3-2(1-9-5)12-10-6(3)11/h1H,(H,10,11) |
Clé InChI |
YHPUKAUIQMMPNA-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=N1)Cl)I)C(=O)NS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)



![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)



![4-Imino-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B13655413.png)




